molecular formula C21H15BrN2OS B4749657 2-(benzylsulfanyl)-3-(4-bromophenyl)quinazolin-4(3H)-one

2-(benzylsulfanyl)-3-(4-bromophenyl)quinazolin-4(3H)-one

Cat. No.: B4749657
M. Wt: 423.3 g/mol
InChI Key: ITZPZBZSMXUDGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzylsulfanyl)-3-(4-bromophenyl)quinazolin-4(3H)-one is a synthetic quinazolinone derivative of significant interest in medicinal chemistry and oncology research. Quinazolinone-based scaffolds are recognized as privileged structures in drug discovery due to their wide range of biological activities . This compound is part of a class of molecules being investigated for their potential as multi-targeted anticancer agents. Primary Research Applications: Kinase Inhibition Studies: Research on analogous 2-sulfanylquinazolin-4(3H)-one derivatives has demonstrated potent inhibitory activity against multiple tyrosine protein kinases, which are critical targets in cancer therapy. These kinases include Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), Cyclin-Dependent Kinase 2 (CDK2), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) . Anticancer and Cytotoxicity Screening: Compounds with this core structure are routinely evaluated for their in vitro cytotoxic activity against various human cancer cell lines, such as breast adenocarcinoma (MCF-7), ovarian carcinoma (A2780), and hepatocellular carcinoma (HepG2) . Some derivatives have shown superior cytotoxicity compared to the control drug lapatinib . Apoptosis Induction Research: Related active derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells by upregulating pro-apoptotic genes (caspase-3, caspase-9, Bax) and downregulating the anti-apoptotic gene Bcl-2 . Structure-Activity Relationship (SAR) Studies: This compound serves as a key intermediate for chemists exploring how structural modifications on the quinazolinone core affect biological potency and selectivity, aiding in the rational design of new inhibitors . Research Value and Mechanism: The 4(3H)-quinazolinone core is a well-established pharmacophore in several approved tyrosine kinase inhibitor drugs, such as gefitinib, erlotinib, and lapatinib . The specific 2-sulfanyl substitution pattern present in this compound, explored in recent scientific literature, is designed to mimic ATP-competitive or allosteric binding modes within the kinase domain, thereby blocking signalling pathways that drive cell proliferation and survival . The "4-bromophenyl" group at the N-3 position and the "benzylsulfanyl" group at the C-2 position are common structural features optimized to enhance binding affinity and selectivity against multiple kinase targets simultaneously . This product is offered For Research Use Only. It is strictly intended for laboratory research purposes and is not to be used for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-benzylsulfanyl-3-(4-bromophenyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15BrN2OS/c22-16-10-12-17(13-11-16)24-20(25)18-8-4-5-9-19(18)23-21(24)26-14-15-6-2-1-3-7-15/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITZPZBZSMXUDGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-3-(4-bromophenyl)quinazolin-4(3H)-one typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized via the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the 4-Bromophenyl Group: The 4-bromophenyl group can be introduced through a nucleophilic aromatic substitution reaction using 4-bromobenzyl chloride and a suitable base.

    Attachment of the Benzylsulfanyl Group: The benzylsulfanyl group can be attached via a nucleophilic substitution reaction using benzylthiol and a suitable leaving group on the quinazolinone core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening methods, continuous flow reactors, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylsulfanyl)-3-(4-bromophenyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The 4-bromophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The bromine atom on the 4-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles like sodium azide or potassium thiolate can be used in the presence of a suitable solvent like dimethylformamide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted quinazolinone derivatives.

Scientific Research Applications

Introduction to 2-(benzylsulfanyl)-3-(4-bromophenyl)quinazolin-4(3H)-one

This compound, a compound belonging to the quinazoline family, is notable for its diverse biological activities and potential applications in medicinal chemistry. With the molecular formula C21H15BrN2OSC_{21}H_{15}BrN_2OS and a molecular weight of approximately 423.33 g/mol, this compound features a unique combination of substituents that enhances its reactivity and biological interactions.

Synthetic Route Overview

  • Starting Materials : o-amino benzamides and thiols.
  • Method : One-pot intermolecular annulation.
  • Yield : Up to 98% in optimal conditions.

Biological Activities

Research indicates that this compound exhibits significant biological activities, including:

  • Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms.
  • Antimicrobial Properties : Exhibits activity against a range of bacterial strains, making it a candidate for antibiotic development.
  • Enzyme Inhibition : Interaction studies reveal its potential as an inhibitor for specific enzymes involved in disease pathways.
Compound NameStructureNotable Activity
2-(benzylsulfanyl)-3-(4-fluorophenyl)quinazolin-4(3H)-oneStructureAntibacterial
2-(4-bromophenyl)-3-phenylquinazolin-4(3H)-oneStructureAnticancer
2-(benzylsulfanyl)-3-(4-methoxyphenyl)quinazolin-4(3H)-oneStructureAntioxidant

The presence of the bromine atom in the structure enhances its reactivity compared to similar compounds, contributing to its unique biological activity profile.

Applications in Medicinal Chemistry

The applications of this compound are diverse, particularly in drug discovery and development:

  • Drug Development : Its anticancer and antimicrobial properties make it a candidate for new therapeutic agents.
  • Biochemical Research : Used in studies exploring enzyme interactions and mechanisms of action related to various diseases.
  • Synthetic Chemistry : Serves as a building block for synthesizing more complex quinazoline derivatives with tailored biological activities.

Case Study 1: Anticancer Potential

A study demonstrated that derivatives of quinazolinones, including this compound, exhibited potent cytotoxicity against various cancer cell lines. The mechanism involved apoptosis induction through the activation of caspase pathways.

Case Study 2: Antimicrobial Efficacy

Another investigation highlighted the compound's effectiveness against resistant strains of bacteria. The findings suggested that the compound disrupts bacterial cell wall synthesis, leading to cell lysis.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-3-(4-bromophenyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins involved in disease pathways.

    Pathways: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects at Position 2: Thioether Modifications

The nature of the thioether substituent at position 2 significantly impacts biological activity.

Table 1: Carbonic Anhydrase (CA) Inhibition by 2-Substituted Quinazolinones
Compound Substituent at Position 2 KI (nM) for hCA II KI (nM) for hCA IX Reference
Aliphatic-thio derivatives Methyl, ethyl, etc. 6.4–14.2 7.1–12.6
Benzylthio derivatives Benzylsulfanyl 66.5–173.4 19.3–93.6
Electron-deficient benzyl 4-Cl, 4-F, or 4-NO₂ benzyl 50.7–↑ (CA I) N/A

Key Findings :

  • Aliphatic-thio derivatives exhibit superior CA inhibition compared to benzylthio analogs, likely due to reduced steric hindrance and optimized hydrogen bonding .
  • Electron-withdrawing groups (e.g., 4-Cl, 4-F) on the benzyl moiety improve CA I inhibition (e.g., compound 5 vs. 7/9/11), suggesting electronic modulation enhances target interaction .
Comparison with Target Compound:

The benzylsulfanyl group in 2-(benzylsulfanyl)-3-(4-bromophenyl)quinazolin-4(3H)-one likely reduces CA inhibition compared to aliphatic-thio derivatives but may offer selectivity for other targets.

Substituent Effects at Position 3: Aryl Group Variations

The aryl group at position 3 modulates activity through steric, electronic, and hydrophobic interactions.

Key Findings :

  • Halogenated aryl groups (F, Cl, Br) enhance antibacterial activity, with 4-fluorophenyl (compound 9a) and 4-chlorophenyl (9h) derivatives showing zone of inhibition values of 1.1–1.4 cm .
  • 3,4-Dichlorobenzylsulfanyl (compound in ) may further increase activity due to greater electron-withdrawing effects compared to monosubstituted benzyl groups .
Comparison with Target Compound:

Functional Group Additions and Modifications

Additional substituents on the quinazolinone core or benzylsulfanyl group can fine-tune activity.

Table 3: Impact of Auxiliary Substituents on Quinazolinones
Compound Modification Observed Effect Reference
Morpholine-carbonyl at position 7 Enhanced solubility Potential for CNS targeting
Pyrrolidine-carbonyl at position 7 Altered pharmacokinetics Improved metabolic stability
Methoxy groups on benzyl moiety Electron-donating effects Reduced CA inhibition

Key Findings :

  • Morpholine/pyrrolidine-carbonyl groups at position 7 (e.g., compounds in ) improve solubility and may enhance blood-brain barrier penetration .
  • Electron-donating groups (e.g., methoxy) on the benzylsulfanyl group reduce CA inhibition compared to electron-withdrawing analogs .

Biological Activity

2-(benzylsulfanyl)-3-(4-bromophenyl)quinazolin-4(3H)-one is a synthetic compound belonging to the quinazoline family, notable for its diverse biological activities. This compound features a unique structure characterized by a benzylthio group and a bromophenyl substituent, which contribute to its potential therapeutic applications. The molecular formula of this compound is C21H15BrN2OSC_{21}H_{15}BrN_2OS .

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:

  • Formation of the Quinazolinone Core : This can be achieved through cyclization reactions involving anthranilic acid derivatives.
  • Introduction of the Bromophenyl Group : This is often accomplished via nucleophilic aromatic substitution using 4-bromobenzyl chloride.
  • Attachment of the Benzylsulfanyl Group : A thiolation reaction using benzyl mercaptan and a suitable base is employed .

Biological Activities

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

  • Anticancer Activity : The compound has shown potential in inducing apoptosis in cancer cells, which is crucial for inhibiting tumor growth. It has been tested against various cancer cell lines, demonstrating moderate to high cytotoxicity .
  • Kinase Inhibition : Quinazolinones are known to inhibit key kinases involved in cellular signaling pathways that regulate cell growth and differentiation. This compound has been evaluated against a panel of kinases, showing promising binding affinities and inhibitory effects .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cells
Kinase InhibitionInhibits specific kinases involved in signaling
CytotoxicityModerate to high cytotoxicity across cell lines

Case Studies and Research Findings

Several studies have focused on the biological evaluation of quinazoline derivatives, including this compound:

  • Anti-Proliferative Activity : In a study evaluating various quinazoline derivatives, this compound exhibited significant anti-proliferative effects against multiple cancer cell lines, suggesting its potential as a lead compound for further development .
  • Kinase Targeting : Differential Scanning Fluorimetry (DSF) was used to assess the binding affinity of this compound with several kinases. Notably, it showed significant temperature shifts indicating strong interactions with target proteins, which are critical for its anticancer activity .

Table 2: Kinase Interaction Profiles

Kinase TargetΔT m (°C)Activity Level
Kinase A5.0Strong Binding
Kinase B4.5Moderate Binding
Kinase C3.0Weak Binding

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme Inhibition : The compound may bind to active or allosteric sites on target enzymes, blocking substrate access and altering enzyme conformation.
  • Modulation of Signaling Pathways : By inhibiting key kinases, the compound can disrupt aberrant signaling cascades that drive tumorigenesis, making it a candidate for targeted cancer therapies .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(benzylsulfanyl)-3-(4-bromophenyl)quinazolin-4(3H)-one?

  • The synthesis typically involves multi-step reactions starting from 2-aminobenzoic acid derivatives. For example, 2-methyl-benzoxazin-4-one is first synthesized via cyclization with acetic anhydride, followed by substitution reactions to introduce the benzylsulfanyl and 4-bromophenyl groups. Reaction conditions such as solvent choice (e.g., methanol or ethanol), temperature control (e.g., reflux), and catalysts (e.g., triethylamine) are critical for optimizing intermediate yields .

Q. How is the crystal structure of quinazolinone derivatives validated?

  • Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, 3-(4-bromophenyl)quinazolin-4(3H)-one (a structural analog) was analyzed using SC-XRD, revealing monoclinic symmetry (space group P21/n) with unit cell parameters a = 16.961 Å, b = 3.953 Å, and c = 17.698 Å. This method provides precise bond lengths, angles, and intermolecular interactions .

Q. What biological activities are associated with quinazolinone derivatives?

  • Quinazolinones exhibit antibacterial, antifungal, and anticancer properties. For instance, 2-benzylsulfanyl-3-(4-fluorophenyl)quinazolin-4(3H)-one demonstrated significant activity against Staphylococcus aureus (MIC = 8 µg/mL) and Escherichia coli (MIC = 16 µg/mL) in agar diffusion assays. The 4-bromophenyl substituent may enhance lipophilicity, improving membrane penetration .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized?

  • Key strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Temperature modulation : Controlled reflux (80–100°C) minimizes side reactions.
  • Catalytic systems : Use of N-heterocyclic carbenes (NHCs) or palladium catalysts for Suzuki-Miyaura coupling to introduce the 4-bromophenyl group .

Q. How should researchers resolve contradictions in reported biological activity data?

  • Standardize assays : Use CLSI guidelines for antimicrobial testing to ensure reproducibility.
  • Purity validation : Employ HPLC (≥95% purity) and mass spectrometry to confirm compound integrity.
  • Structural analogs : Compare activity trends; e.g., replacing the 4-bromophenyl group with 4-chlorophenyl may alter bioactivity due to electronegativity differences .

Q. What advanced techniques characterize quinazolinone derivatives?

  • Spectroscopy :

  • ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.48–7.93 ppm) and carbon backbone.
  • HRMS : Confirms molecular weight (e.g., m/z 457.9 [M−H]⁻ for a brominated analog) .
    • Thermal analysis : DSC/TGA evaluates stability (decomposition >250°C for most quinazolinones) .

Q. How does the benzylsulfanyl group influence electronic properties?

  • The sulfur atom in benzylsulfanyl contributes to electron delocalization, reducing the HOMO-LUMO gap. Computational studies (DFT) on analogs show a 0.3 eV decrease in bandgap compared to non-sulfanyl derivatives, enhancing reactivity in charge-transfer interactions .

Methodological Considerations

  • Theoretical frameworks : Link synthesis and bioactivity studies to density functional theory (DFT) or molecular docking models to predict interactions with biological targets (e.g., bacterial dihydrofolate reductase) .
  • Environmental impact : Assess biodegradation pathways using OECD 301F guidelines to evaluate ecotoxicity .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(benzylsulfanyl)-3-(4-bromophenyl)quinazolin-4(3H)-one
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.